1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo-
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Overview
Description
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound features a nitrophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its derivatives could serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicine, the compound and its derivatives might be investigated for their pharmacological properties. They could potentially be developed into therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-4-carboxylic acid derivatives: Compounds with different substituents on the isoindole ring.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various core structures.
Carboxylic acid derivatives: Compounds with carboxylic acid groups attached to different heterocyclic rings.
Uniqueness
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-2-(4-nitrophenyl)-3-oxo- is unique due to its combination of functional groups and its isoindole core structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
831203-47-5 |
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Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-oxo-1H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c18-14-13-9(2-1-3-12(13)15(19)20)8-16(14)10-4-6-11(7-5-10)17(21)22/h1-7H,8H2,(H,19,20) |
InChI Key |
VSAIDTGKCCFRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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